Coumarins emerged as a significant class of natural products following the isolation of simple coumarin from Dipteryx odorata (tonka beans) in 1820. The first synthetic coumarin, reported by Perkin in 1868, laid the groundwork for structural diversification. By the mid-20th century, the discovery of the anticoagulant dicoumarol (1940s) and warfarin (1950s)—both 4-hydroxycoumarin derivatives—highlighted the pharmacological importance of hydroxyl and aryl substitutions at the C-3 and C-4 positions. These discoveries catalyzed extensive exploration of coumarin derivatives, particularly 4-hydroxy-3-arylcoumarins, as privileged scaffolds in drug discovery [1] [8].
The introduction of p-methoxyphenyl at C-3 enhances electronic and steric properties critical for bioactivity. The electron-donating methoxy group:
The 4-hydroxy-3-aryl motif constitutes a dual pharmacophore:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: